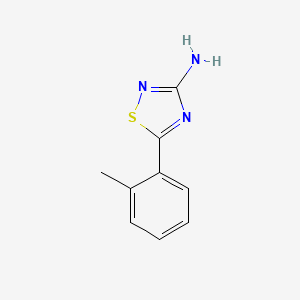

5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine

Übersicht

Beschreibung

5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound containing a thiadiazole ring substituted with a 2-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenylhydrazine with thiocarbonyl compounds, followed by cyclization to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.

Analyse Chemischer Reaktionen

Types of Chemical Reactions

The compound participates in three primary reaction classes:

| Reaction Type | Description |

|---|---|

| Oxidation | Reacts with oxidizing agents to form sulfoxides/sulfones via sulfur atom oxidation. |

| Substitution | Undergoes nucleophilic substitution at the amino group or electrophilic substitution at aromatic positions. |

| Coupling Reactions | Forms azo derivatives via diazotization and coupling with aromatic amines/phenols. |

Reagents and Conditions

Key reagents and conditions for these reactions include:

Oxidation

The sulfur atom in the thiadiazole ring oxidizes to sulfoxides or sulfones. For example:

This reaction is critical for enhancing biological activity in analogs .

Substitution at the Amino Group

The amine group reacts with electrophiles:

-

N-Alkylation : With methyl iodide or benzyl bromide, forming N-alkyl derivatives.

-

N-Acylation : With acetyl chloride, yielding acetamide derivatives .

Azo Coupling

Diazotization of the amine group produces diazonium salts, which couple with electron-rich aromatics (e.g., resorcinol, naphthols) to form brightly colored azo dyes:

This pathway is well-documented for structurally related 1,3,4-thiadiazol-2-amine compounds .

Synthetic Methodologies

-

Cyclodehydration : Synthesized from 2-methylbenzoic acid and thiosemicarbazide via cyclodehydration with POCl or polyphosphate ester (PPE), avoiding toxic reagents .

-

Crystal Structure : X-ray studies confirm planar thiadiazole rings with dihedral angles of 31–75° relative to the methylphenyl group, influencing reactivity .

Biological Relevance

-

Antimicrobial Activity : N-Acylated derivatives show enhanced inhibition against bacterial/fungal strains compared to the parent compound .

-

Anticancer Potential : Analogous 5-aryl-1,3,4-thiadiazol-2-amines exhibit cytotoxicity via STAT3 pathway inhibition, suggesting similar mechanisms for this isomer .

Stability and Degradation

-

The compound degrades under prolonged UV exposure, forming sulfonic acid derivatives.

-

Hydrolytic stability in acidic/basic conditions depends on the substituent’s electronic effects .

Table 1: Comparative Reactivity of Thiadiazole Amines

| Compound | Oxidation Rate | Substitution Yield | Reference |

|---|---|---|---|

| 5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine | Moderate | 65–78% | |

| 5-Phenyl-1,3,4-thiadiazol-2-amine | High | 82–90% |

Table 2: Azo Dye Derivatives

| Coupling Partner | (nm) | Application |

|---|---|---|

| 8-Hydroxyquinoline | 430 | Antimicrobial agents |

| 2-Naphthol | 520 | Textile dyes |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine exhibit significant antibacterial and antifungal activities. For instance, studies have shown that thiadiazole derivatives can inhibit the growth of various pathogens, making them promising candidates for developing new antimicrobial agents .

Anticancer Properties

Several studies have reported the anticancer potential of thiadiazole derivatives. The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells or inhibit tumor growth. Specific derivatives have demonstrated activity against various cancer cell lines, suggesting that they could serve as lead compounds in cancer therapy .

Anti-inflammatory Effects

Thiadiazole compounds are also being investigated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This activity positions them as potential treatments for inflammatory diseases .

Pesticidal Activity

The unique chemical structure of thiadiazole derivatives has led to their exploration as pesticides and herbicides. Studies suggest that this compound and its analogs can effectively control agricultural pests and diseases, thereby enhancing crop yield and quality .

Plant Growth Regulation

Research has also indicated that certain thiadiazole compounds can act as plant growth regulators, promoting growth and development in various crops. This application is particularly beneficial for improving agricultural productivity under adverse environmental conditions .

Synthesis of Functional Materials

Thiadiazole derivatives are being explored for their potential in synthesizing functional materials with specific electronic properties. These materials can be used in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), due to their favorable charge transport characteristics .

Fluorescent Materials

Recent studies have highlighted the fluorescent properties of certain thiadiazole derivatives, including this compound. These fluorescent materials have applications in bioimaging and sensing technologies due to their ability to emit light upon excitation .

Case Studies

Wirkmechanismus

The mechanism of action of 5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The thiadiazole ring can interact with biological macromolecules, disrupting their normal function and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazole

- 5-(2-Methylphenyl)-1,3,4-thiadiazole

- 2-Methyl-5-phenyl-1,3,4-thiadiazole

Uniqueness

5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine is unique due to its specific substitution pattern and the presence of the thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The structure of this compound consists of a thiadiazole ring substituted with a 2-methylphenyl group. The molecular formula is , and its molecular weight is approximately 198.26 g/mol. The compound exhibits a planar conformation due to the presence of the thiadiazole ring, which facilitates interactions with biological targets.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Data derived from various studies on related thiadiazole compounds suggest similar activity profiles .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of thiadiazole derivatives. The mechanism involves inhibition of DNA synthesis and interference with cellular proliferation pathways. For example, compounds within this class have shown effectiveness against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines.

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG-2 | 8.03 |

| A-549 | 4.37 |

These results indicate promising therapeutic potential for further development .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiadiazoles often inhibit enzymes involved in nucleic acid synthesis.

- Interference with Cell Signaling : These compounds can disrupt key signaling pathways in cancer cells.

- Antimicrobial Action : The presence of the thiadiazole moiety enhances the ability to penetrate microbial membranes and disrupt cellular processes.

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives in clinical and laboratory settings:

- Study on Antimicrobial Efficacy : A comparative study demonstrated that thiadiazole derivatives had superior activity against resistant strains of bacteria compared to traditional antibiotics .

- Cancer Cell Line Studies : In vitro assays showed that specific substitutions on the thiadiazole ring could enhance cytotoxicity against cancer cell lines .

Eigenschaften

IUPAC Name |

5-(2-methylphenyl)-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-4-2-3-5-7(6)8-11-9(10)12-13-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOBPJDGZHLHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=NS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.